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Compound of Interest

Compound Name: (2,6-Dimethyloxan-4-yl)methanamine

CAS No.: 1555719-81-7

Cat. No.: B1381929

Get Quote

Executive Summary
The transition from flat, two-dimensional aromatic rings to sp³-rich three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry

amine groups have emerged as highly privileged structures. By acting as bioisosteres for carbocycles like cyclohexane, oxane-based amines allow dr

lipophilicity, aqueous solubility, and basicity—while maintaining the conformational rigidity required for high-affinity target engagement[1].

This application note provides a comprehensive guide to the mechanistic rationale, clinical applications, and synthetic protocols for integrating oxane-

Mechanistic Rationale: The Causality of Physicochemical Tuning
The decision to replace a traditional cycloalkylamine with an oxane-based amine is rarely arbitrary; it is driven by predictable causality in structure-act

Lipophilicity and ADME Optimization
Oxane is a rigid cyclic ether. The introduction of the oxygen heteroatom significantly lowers the lipophilicity (LogP/LogD) of the molecule compared to 

to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Lower lipophilicity reduces non-specific binding to plasma proteins a

vivo[1].

pKa Modulation via Inductive Effects
Highly basic amines (pKa > 10) often present liabilities in drug discovery, including poor membrane permeability at physiological pH and increased ris

exerts an electron-withdrawing inductive effect through the sigma-bond framework. This effect pulls electron density away from the adjacent or tethere

ionization state of the drug in the gastrointestinal tract and systemic circulation.

Structural Rigidity and Target Engagement
Unlike flexible linear ethers, the oxane ring is conformationally restricted, which minimizes the entropic penalty upon binding to a target protein[1]. Fur

providing a new vector for interaction with kinase hinge regions or receptor pockets[1].

Table 1: Physicochemical Comparison of Scaffolds
Property Cyclohexylamine 4-Aminotetrahydropyran (Oxane-bas

Lipophilicity (LogP) Higher (~1.5) Lower (~0.5)

Amine Basicity (pKa) ~10.6 ~9.5

H-Bond Acceptors 0 (excluding amine) 1 (ether oxygen)

Sp³ Character High High
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Clinical Case Studies
AZD0156: Overcoming Solubility Limits in ATM Kinase Inhibition
Ataxia telangiectasia mutated (ATM) kinase is a critical target in the DNA damage response (DDR) pathway. Early imidazo[4,5-c]quinolin-2-one inhibit

poor aqueous solubility and low oral bioavailability[2].

By incorporating a tetrahydropyran-amine motif, researchers successfully modulated the physicochemical properties of the lead series. The resulting 

selectivity, and an optimized pharmacokinetic profile with high aqueous solubility[2]. The oxane ring dictated the active conformation of the molecule, 

effectively.
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Caption: Workflow for integrating oxane-based amines to optimize pharmacokinetic profiles in drug discovery.

Gilteritinib: FLT3 Inhibition and Steric Gatekeeper Dynamics
Gilteritinib (Xospata) is an FDA-approved Type I inhibitor targeting FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML)[1]. The d

target engagement and favorable oral bioavailability.

However, the rigid geometry of the oxane ring also plays a role in acquired resistance. Clinical relapse often occurs due to the F691L "gatekeeper" mu

substitution causes a direct steric clash with the tetrahydropyran ring of gilteritinib, disrupting the hydrogen-bonding network and preventing drug bind
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Caption: Mechanism of Gilteritinib resistance driven by steric clash between the oxane ring and F691L mutation.

Experimental Protocol: Scalable Synthesis of Oxane-Based Amines
The synthesis of oxane-based amines often utilizes reductive amination. While laboratory-scale synthesis frequently employs sodium triacetoxyboroh

economical and easily purified methods. The following protocol details the catalytic reductive amination of tetrahydro-4H-pyran-4-one, utilized in the p

Objective
Synthesis of N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride via high-pressure catalytic hydrogenation.
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Reagents & Materials
Tetrahydro-4H-pyran-4-one (1.0 equiv)

Methylamine hydrochloride (1.0 equiv)

5% Palladium on Carbon (Pd/C) catalyst (0.002 equiv)

Methanol (Reaction solvent)

Hydrogen gas (H₂)

High-pressure autoclave reactor

Step-by-Step Methodology
Preparation of the Reaction Mixture:

Action: Charge the high-pressure reactor with tetrahydro-4H-pyran-4-one and methylamine hydrochloride dissolved in methanol.

Expert Insight: Utilizing the hydrochloride salt of methylamine rather than free methylamine gas is a critical control strategy. Free methylamine ga

formation of the undesired over-alkylated byproduct, N-methyl-N,N-bis(tetrahydropyran-4-yl)amine[4].

Catalyst Addition:

Action: Add the 5% Pd/C catalyst to the solution. Purge the reactor three times with inert nitrogen gas to remove ambient oxygen, preventing exp

Hydrogenation:

Action: Pressurize the reactor with hydrogen gas to 5 kgf/cm². Heat the stirred mixture to 60 °C.

Expert Insight: The elevated temperature and pressure drive the equilibrium of the intermediate imine toward the fully reduced secondary amine,

streams[4].

Reaction Monitoring:

Action: Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until hydrogen uptake ceases and the starting k

Workup and Isolation:

Action: Cool the reactor to room temperature and safely vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the 

Action: Concentrate the methanolic filtrate under reduced pressure to afford the target N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride as 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. img01.pharmablock.com [img01.pharmablock.com]

2. pubs.acs.org [pubs.acs.org]

3. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Note: Strategic Integration of Oxane-Based Amines in Modern Drug Discovery]. BenchChem, [202
[https://www.benchchem.com/product/b1381929/docs#application-note-strategic-integration-of-oxane-based-amines-in-modern-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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